2-((2-methoxyphenyl)amino)-5-oxo-N-(thiophen-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
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Overview
Description
2-((2-methoxyphenyl)amino)-5-oxo-N-(thiophen-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of thiadiazoloquinazolines This compound is characterized by its unique structure, which includes a thiadiazole ring fused with a quinazoline ring, and various functional groups such as methoxyphenyl, thiophenylmethyl, and carboxamide
Preparation Methods
The synthesis of 2-((2-methoxyphenyl)amino)-5-oxo-N-(thiophen-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of the thiadiazole ring through the reaction of appropriate precursors under specific conditions.
Fusing with Quinazoline Ring: The thiadiazole ring is then fused with a quinazoline ring system through a series of cyclization reactions.
Functional Group Introduction:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-((2-methoxyphenyl)amino)-5-oxo-N-(thiophen-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Various substitution reactions can occur, particularly at the methoxyphenyl and thiophenylmethyl groups, using reagents such as halogens or nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((2-methoxyphenyl)amino)-5-oxo-N-(thiophen-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((2-methoxyphenyl)amino)-5-oxo-N-(thiophen-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate specific enzymes, leading to changes in biochemical pathways.
Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
2-((2-methoxyphenyl)amino)-5-oxo-N-(thiophen-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide can be compared with other similar compounds, such as:
Thiadiazoloquinazolines: Compounds with similar core structures but different functional groups.
Quinazoline Derivatives: Compounds that share the quinazoline ring but lack the thiadiazole moiety.
Thiadiazole Derivatives: Compounds with the thiadiazole ring but different fused ring systems.
Properties
IUPAC Name |
2-(2-methoxyanilino)-5-oxo-N-(thiophen-2-ylmethyl)-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3S2/c1-30-18-7-3-2-6-16(18)24-21-26-27-20(29)15-9-8-13(11-17(15)25-22(27)32-21)19(28)23-12-14-5-4-10-31-14/h2-11H,12H2,1H3,(H,23,28)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZLAPCMXMVZEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)NCC5=CC=CS5)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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